Acetonitrile-1-13C,15N

Description

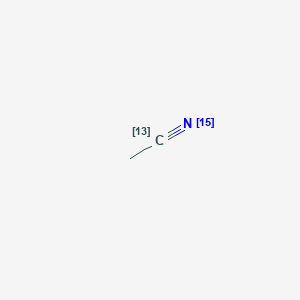

Acetonitrile-1-13C,15N (CAS: 48,517-9) is a stable isotope-labeled derivative of acetonitrile (CH₃CN) where the first carbon atom is enriched with 99 atom % ¹³C, and the nitrogen atom is substituted with 99 atom % ¹⁵N . This dual labeling enables precise tracking of both carbon and nitrogen atoms in chemical reactions, metabolic studies, and nuclear magnetic resonance (NMR) spectroscopy. Its molecular formula is C¹³CH₃¹⁵N, with a molecular weight of 44.06 g/mol. The compound is primarily used as a precursor in synthesizing ¹³C- and ¹⁵N-labeled organic molecules, such as retinals and pharmaceuticals , and in advanced NMR-based quantification methods .

Propriétés

IUPAC Name |

acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C]#[15N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480077 | |

| Record name | Methyl cyanide-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14320-89-9 | |

| Record name | Methyl cyanide-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14320-89-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Alkylation of Labeled Cyanide Salts

The most widely documented laboratory-scale synthesis involves the nucleophilic substitution of methyl halides with potassium cyanide (KCN) isotopically enriched at both the carbon and nitrogen positions. This method, adapted from procedures for CD3-13CN synthesis, employs the following steps:

-

Preparation of Doubly Labeled Cyanide Salts :

Potassium cyanide-13C,15N (K13C15N) is synthesized by neutralizing hydrogen cyanide-13C,15N (H13C15N) with potassium hydroxide. H13C15N is commercially available from isotopic suppliers such as Cambridge Isotope Laboratories. -

Reaction with Methyl Iodide :

K13C15N reacts with methyl iodide (CH3I) in a polar aprotic solvent (e.g., dimethylformamide) under reflux conditions (60–80°C). The SN2 mechanism ensures inversion of configuration, yielding Acetonitrile-1-13C,15N:This method achieves moderate yields (60–75%) but requires rigorous purification via fractional distillation to remove unreacted precursors and solvent residues.

Key Considerations:

Vapor-Phase Catalytic Reaction

Industrial-scale production leverages gas-phase reactions between methane and hydrogen cyanide, as detailed in US Patent 3,129,241. For isotopic labeling, methane (13CH4) and H15N≡13C are substituted:

-

Reaction Conditions :

A gaseous mixture of H15N≡13C and 13CH4 is heated to 800–900°C in a silica reactor, with a residence time of 0.5–2 seconds. Catalysts such as propylene or dimethyl ether (0.5–7.5 mol%) generate free radicals, enhancing HCN conversion rates by 15–20%. -

Mechanism :

The reaction proceeds via radical-initiated pathways:Effluent gases are quenched to condense acetonitrile, while unreacted HCN is recycled.

Key Considerations:

-

Temperature Control : Excessive temperatures (>1000°C) promote byproducts like hydrogen cyanide polymers.

-

Catalyst Efficiency : Propylene increases conversion rates to 18% at 800°C compared to 8% without catalysts.

Analysis of Reaction Conditions and Parameters

The table below contrasts the two primary methods:

Purification and Characterization Techniques

Post-synthesis purification is critical for achieving isotopic and chemical purity:

-

Distillation : Fractional distillation under reduced pressure (40–50°C, 100–200 mmHg) separates acetonitrile from higher-boiling byproducts like nitriles and amines.

-

Chromatography : Preparative gas chromatography (GC) with mass spectrometry (MS) detection validates isotopic enrichment and identifies contaminants.

Characterization employs:

Analyse Des Réactions Chimiques

Types of Reactions: Acetonitrile-1-13C,15N undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetic acid or other carboxylic acids.

Reduction: It can be reduced to form ethylamine or other amines.

Substitution: It can participate in nucleophilic substitution reactions to form different nitriles or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products:

Oxidation: Acetic acid (CH3COOH)

Reduction: Ethylamine (CH3CH2NH2)

Substitution: Various nitriles and amides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry Applications

Acetonitrile-1-13C,15N is extensively utilized in nuclear magnetic resonance (NMR) spectroscopy. The isotopic labeling facilitates the observation of specific carbon and nitrogen atoms within molecules, providing insights into molecular structures and dynamics.

Case Study: NMR Spectroscopy

In a study investigating the dynamics of DNA structures, researchers incorporated 13C-labeled nucleotides into DNA strands. This approach enabled them to examine the micro- to millisecond dynamics of DNA folding and interactions with proteins like HIV-1 nucleocapsid protein 7 using NMR techniques. The incorporation of this compound improved resonance assignment processes due to its atom-specific labeling properties, allowing for a deeper understanding of DNA behavior under various conditions .

Biological Applications

In biological research, this compound serves as a tracer in metabolic studies. It aids in tracking the incorporation and transformation of carbon and nitrogen atoms within metabolic pathways.

Case Study: Metabolic Tracing

A study utilized this compound to trace metabolic pathways in cancer cells. By monitoring the incorporation of the labeled compound into amino acids and nucleotides, researchers could elucidate alterations in metabolism associated with tumor growth. This application highlights the compound's role in understanding biochemical processes at a cellular level .

Medical Applications

In medical research, this compound is employed in the development of diagnostic tools and therapeutic agents. Its isotopic labeling allows for detailed studies of drug metabolism and the identification of metabolic pathways involved in disease states.

Case Study: Drug Metabolism

Researchers have developed novel nitric oxide (NO)-sensing probes using this compound for hyperpolarized NMR studies. These probes enable real-time monitoring of NO levels in biological systems, which is crucial for understanding various physiological processes and disease mechanisms . The ability to track these reactions provides valuable insights into drug interactions and efficacy.

Industrial Applications

In the industrial sector, this compound is used for synthesizing isotopically labeled compounds across various applications including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Isotopically Labeled Compounds

The compound has been utilized as a reagent in electrochemical synthesis reactions. Recent advancements have demonstrated its effectiveness in cyanomethylation and amidation reactions, showcasing its versatility as an intermediate in organic synthesis . This functionality not only enhances product yields but also allows for the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of Acetonitrile-1-13C,15N is primarily related to its role as an isotopic tracer. The isotopic labeling allows for the tracking of carbon and nitrogen atoms in chemical and biological systems. The carbon-13 and nitrogen-15 isotopes provide distinct NMR signals, enabling the study of molecular structures, reaction mechanisms, and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparaison Avec Des Composés Similaires

Acetonitrile-1-13C (99 atom % ¹³C)

- Labeling Pattern : Only the first carbon (CH₃ group) is ¹³C-labeled.

- Applications : Used in studies requiring single-carbon tracking, such as photosynthesis research and metabolic flux analysis in plants .

- Advantages : Lower cost compared to dual-labeled variants due to the absence of ¹⁵N.

- Limitations: Cannot simultaneously trace nitrogen pathways, limiting its utility in dual-isotope experiments .

Acetonitrile-13C₂ (99 atom % ¹³C)

- Labeling Pattern : Both carbons (CH₃ and CN groups) are ¹³C-labeled.

- Applications : Ideal for comprehensive carbon tracking in complex molecules like retinals and hyperpolarized imaging agents .

- Advantages : Enhanced sensitivity in ¹³C NMR due to two labeled positions.

- Limitations : Higher cost than Acetonitrile-1-13C,15N and incompatibility with nitrogen-tracking studies .

Acetonitrile-15N (99 atom % ¹⁵N)

Nitrofurazone-13C,15N₂ (in Acetonitrile)

- Labeling Pattern : A nitrofurazone derivative with ¹³C and ¹⁵N₂ labels dissolved in acetonitrile .

- Applications : Pharmaceutical residue analysis and environmental monitoring.

- Advantages : Dual labeling enhances detection specificity in mass spectrometry.

- Limitations: Not a direct analog of acetonitrile but highlights acetonitrile’s role as a solvent for labeled compounds .

Key Comparative Data

| Compound | Isotopic Labels | Key Applications | Cost (Relative) | NMR Sensitivity (¹³C/¹⁵N) |

|---|---|---|---|---|

| This compound | ¹³C (C1), ¹⁵N | Dual-isotope metabolic studies, NMR | High | Moderate/Moderate |

| Acetonitrile-1-13C | ¹³C (C1) | Single-carbon tracking, plant studies | Moderate | High/N/A |

| Acetonitrile-13C₂ | ¹³C (C1, C2) | Hyperpolarized imaging, retinals | Very High | Very High/N/A |

| Acetonitrile-15N | ¹⁵N | Agricultural NUE, protein labeling | Low | N/A/Moderate |

NMR Quantification Techniques

Decoupled ¹H-NMR methods (saturating ¹³C/¹⁵N nuclei) simplify spectra of dual-labeled compounds like this compound, enabling accurate quantification without signal splitting .

Activité Biologique

Acetonitrile-1-13C,15N is a stable isotope-labeled compound that has garnered interest in various biological and chemical research fields. This article explores its biological activity, particularly in relation to metabolic studies and its potential applications in cancer research and drug development.

Overview of this compound

Acetonitrile (CH₃CN) is a polar aprotic solvent widely used in organic synthesis and analytical chemistry. The isotopic labeling with carbon-13 () and nitrogen-15 () enhances its utility in tracing metabolic pathways due to the distinct nuclear magnetic resonance (NMR) characteristics of these isotopes. The compound's structure allows researchers to study carbon and nitrogen metabolism in biological systems through various analytical techniques.

Metabolic Flux Analysis

Recent studies have utilized this compound for metabolic flux analysis (MFA), which quantifies the flow of metabolites through metabolic pathways. This approach provides insights into how cells utilize nutrients under different conditions, particularly in cancerous tissues.

Key Findings

- Carbon and Nitrogen Metabolism : A study demonstrated the simultaneous tracking of carbon and nitrogen fluxes in Mycobacterium bovis using dual isotopic labeling. The results indicated that glutamate serves as a central node for nitrogen metabolism, while the incorporation of and allowed for detailed mapping of metabolic pathways .

- Cancer Metabolism : Research has shown that cancer cells exhibit altered metabolic profiles compared to normal cells. The use of acetonitrile-labeled compounds helps differentiate between these profiles by analyzing the incorporation ratios of and into key metabolites such as arginine and urea . This differentiation is crucial for understanding tumor metabolism and developing targeted therapies.

Study on Cytoprotection

A significant study evaluated the efficacy of an acetonitrile-water extract from Lens culinaris (lentils) against doxorubicin-induced cytotoxicity. The extract was shown to have protective effects on various cell lines, including HEK293 and SHSY5Y, when combined with chemotherapeutic agents .

- Experimental Setup : The extract was prepared using a 70% acetonitrile solution, followed by filtration and freeze-drying.

- Results :

- At a concentration of 2.5 mg/mL, the extract increased cell survival rates significantly when co-administered with doxorubicin.

- After 72 hours of incubation, the extract improved survival rates from 0% (doxorubicin alone) to approximately 53.6% when combined with the extract.

Data Tables

| Study | Cell Line | Treatment | Concentration (mg/mL) | Survival Rate (%) |

|---|---|---|---|---|

| Cytoprotection Study | HEK293 | Doxorubicin + Extract | 2.5 | 112.43 |

| Cytoprotection Study | SHSY5Y | Doxorubicin + Extract | 2.5 | 117.44 |

| Cytoprotection Study | Osteoblasts | Doxorubicin + Extract | Varies (0.1 - 5) | Up to 53.6 |

Implications for Cancer Research

The ability to trace the metabolic pathways using this compound offers significant implications for cancer research:

- Targeted Therapies : Understanding how tumors metabolize nutrients can lead to the development of therapies that target specific metabolic pathways.

- Biomarker Development : Isotopic labeling can aid in identifying biomarkers for early detection of cancers based on altered metabolic profiles.

Q & A

Q. How can researchers verify the isotopic purity of Acetonitrile-1-13C,15N in experimental workflows?

To ensure isotopic integrity, gravimetric analysis combined with ISO 17025-accredited laboratory verification is recommended. Analytical reference materials should be prepared under controlled conditions (20–25°C) with homogeneity guaranteed, and aliquots must be withdrawn immediately after opening to prevent degradation or isotopic exchange . Calibration using NIST-traceable standards and validated chromatographic separation (e.g., porous graphitic carbon columns) can minimize matrix interference and confirm isotopic ratios .

Q. What are the critical handling protocols for this compound to maintain experimental reproducibility?

Key protocols include:

- Storage in inert, airtight containers to prevent moisture absorption or isotopic contamination.

- Immediate processing of aliquots at 20–25°C post-opening to avoid solvent evaporation or isotopic scrambling .

- Use of calibrated LC-IRMS (liquid chromatography-isotope ratio mass spectrometry) systems with periodic checks on copper reactor efficiency to mitigate performance drift during nitrogen isotope analysis .

Q. How can isotopic cross-contamination be minimized in multi-tracer studies involving 13C and 15N labels?

Implement orthogonal separation techniques (e.g., PGC columns for nitrate/nitrite isolation) and validate methods using blank injections to detect residual isotopic carryover. For NMR studies, optimize decoupling sequences to distinguish 13C–15N coupling constants (e.g., direct J(13C–15N) values ranging from 106–109 Hz) from background noise .

Advanced Research Questions

Q. How can researchers design robust 15N-tracer experiments using this compound in ecosystem studies?

- Sampling strategy : Optimize spatial and temporal sampling to capture nitrogen flux dynamics, prioritizing soil and water matrices where isotopic dilution is significant .

- Statistical validation : Use meta-analytical frameworks to account for natural δ15N variability (e.g., ±0.4‰ to +4.1‰ in riverine systems) and apply recovery correction models to differentiate tracer-derived N from background signals .

- Instrumentation : Employ LC-IRMS with dual-stage reduction (e.g., vanadium(III) chloride and thermal copper reactors) to convert nitrogen species to N2 gas while maintaining δ15N precision <1.4‰ .

Q. What advanced NMR techniques are suitable for resolving 13C–15N coupling in this compound derivatives?

- Pulse sequences : Use inverse-detected 1H–15N HSQC (heteronuclear single quantum coherence) or 13C–15N HMBC (heteronuclear multiple bond correlation) to map coupling networks.

- Dynamic nuclear polarization (DNP) : Enhance sensitivity for low-concentration samples by leveraging 15N{1H} NOE (nuclear Overhauser effect) measurements, despite challenges in signal-to-noise ratios due to equilibrium magnetization constraints .

- Data interpretation : Cross-validate observed J(13C–15N) constants (e.g., 106–109 Hz) against computational models (DFT or MD simulations) to correlate coupling values with molecular geometry .

Q. How can isotopic interference be addressed in dual 13C/15N labeling studies of metabolic pathways?

- Chromatographic separation : Pair HILIC (hydrophilic interaction liquid chromatography) with high-resolution mass spectrometry to resolve isotopomers.

- Data correction : Apply mass isotopomer distribution analysis (MIDA) to deconvolute 13C and 15N contributions, particularly in amino acid δ13C/δ15N assessments where natural abundance corrections are critical .

- Control experiments : Use unlabeled analogs (e.g., natural abundance acetonitrile) to establish baseline isotopic ratios and validate tracer incorporation efficiency .

Q. What are the limitations of current δ15N analysis methods for this compound in complex matrices?

- Matrix effects : Organic solvents or high salt concentrations can suppress ionization in IRMS; mitigate via online dilution or post-column solvent exchange modules .

- Reactor degradation : Thermal copper reactors in LC-IRMS systems require frequent reconditioning (every 50–100 injections) to maintain reduction efficiency and δ15N measurement stability .

- Spectral overlap : In NMR, overlapping 13C–15N and 1H–15N couplings necessitate advanced decoupling or 3D experiments (e.g., 15N-edited NOESY) for unambiguous assignments .

Methodological Best Practices

Q. How should researchers validate isotopic tracer recovery rates in this compound-based experiments?

- Spike-and-recovery assays : Introduce known quantities of labeled compound into control matrices (e.g., synthetic urine or soil extracts) and quantify recovery via isotope dilution mass spectrometry .

- Error propagation models : Incorporate uncertainties from gravimetric preparation (±0.1–0.5%) and instrumental drift (±0.3‰ for δ15N) into final recovery calculations .

Q. What strategies improve the reproducibility of 15N NMR data for this compound derivatives?

- Temperature control : Stabilize sample temperature at 298 K to reduce line broadening from molecular motion.

- Relaxation agents : Add paramagnetic relaxation agents (e.g., Cr(acac)3) to accelerate 15N longitudinal relaxation and reduce experiment duration .

- Referencing : Use secondary 15N NMR references (e.g., 15NH4Cl in D2O at 0 ppm) to calibrate chemical shifts and minimize instrument-specific biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.